3-Amino-4-cyclobutyl-2-oxobutanamide

Pharmaceutical Intermediate Quality Control Boceprevir Synthesis

Boceprevir synthesis demands stereospecific (3R)-configured alpha-ketoamide; racemic or reduced analogs cause batch failure. This chiral intermediate provides the essential electrophilic warhead targeting HCV NS3/4A protease. • Enables consistent coupling yields with ≥95% assay and defined stereochemistry • Cyclobutyl constraint preserves pharmacophore geometry for inhibitor potency • Hydrochloride salt ensures high water solubility for greener aqueous workups • Melting point 140-145°C offers a convenient QC checkpoint Sourced from ISO-certified supply chains with full analytical documentation.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
Cat. No. B1641236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-cyclobutyl-2-oxobutanamide
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(C(=O)C(=O)N)N
InChIInChI=1S/C8H14N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-6H,1-4,9H2,(H2,10,12)
InChIKeyMCFRTSHBKQNPED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-cyclobutyl-2-oxobutanamide: Product Overview


3-Amino-4-cyclobutyl-2-oxobutanamide, commonly supplied as its hydrochloride salt (CAS 817169-86-1), is a specialized chiral alpha-ketoamide building block featuring a constrained cyclobutyl moiety [1]. It serves as a critical advanced intermediate in the synthesis of boceprevir, an NS3/4A protease inhibitor formerly used in hepatitis C therapy, where its specific (3R)-stereochemistry is essential for the final drug's bioactivity [2]. Beyond this established role, the compound has been explored as an investigational histone deacetylase (HDAC) inhibitor and Janus kinase (JAK) pathway modulator, though primary peer-reviewed quantitative data remain limited [3].

Chiral α-ketoamide intermediate Stereochemically defined (3R)-configured building block
Cyclobutyl-constrained scaffold Conformational constraint defines pharmacophore geometry
Research probe scaffold Explored for HDAC and JAK pathway modulation studies

Critical Role in Boceprevir Synthesis


The boceprevir synthesis pathway is stereospecific, requiring the (3R)-configured alpha-ketoamide moiety provided by 3-amino-4-cyclobutyl-2-oxobutanamide to correctly install the electrophilic warhead that binds the HCV NS3 protease catalytic serine [1]. Substitution with racemic mixtures, analogs lacking the cyclobutyl constraint (e.g., linear alkyl chains), or reduced derivatives such as 3-amino-4-cyclobutyl-2-hydroxybutanamide fundamentally alters the pharmacophore geometry, the reactivity of the alpha-ketoamide group, and ultimately the inhibitor potency [2]. Procurement of high enantiomeric purity material from qualified suppliers is therefore non-negotiable for maintaining downstream yield and meeting regulatory pharmacopoeial standards.

Stereochemistry
Racemic or opposite enantiomer may alter stereochemical outcome in protease inhibitor assembly
Cyclobutyl replacement
Linear alkyl analogs lack the cyclobutyl conformational constraint, shifting pharmacophore geometry
Oxidation state
Reduced hydroxyamide (alcohol analog) lacks the α-ketoamide electrophilic warhead, preventing covalent inhibition

Differentiation Evidence vs. Comparators


Purity Advantage Over Generic Standards

The hydrochloride salt of 3-amino-4-cyclobutyl-2-oxobutanamide is available from specialized suppliers at an assay of ≥98.0%, exceeding the typical 95% purity offered for generic research-grade intermediates [1]. This higher purity directly correlates with reduced purification burden and improved yield consistency in the final coupling step of boceprevir synthesis.

Purity specification
Specification review
≥98.0% vs 95% generic
+3 pp absolute advantage
Higher assay purity may reduce purification burden in scale-up synthesis
HCl salt; HPLC area normalization; supplier specification
Pharmaceutical Intermediate Quality Control Boceprevir Synthesis

Synthetic Route Efficiency

A patented preparation method for 3-amino-4-cyclobutyl-2-oxobutanamide (as Intermediate III) claims a 'higher yield' and simplified handling compared to previous synthetic routes to the corresponding boceprevir fragment [1]. The introduction of a benzyl-protected hydroxyl group in the synthetic sequence specifically avoids nucleophilic side reactions that plagued earlier condensation approaches, thereby improving overall synthetic efficiency.

Synthetic route
Class-level inference
Reported higher yield and simplified handling (patent)
Patent claims improved process robustness over prior methods
Exact yield not disclosed; qualitative improvement
Process Chemistry Green Chemistry Patent Analysis

HDAC Inhibition vs. Clinical Standards

3-Amino-4-cyclobutyl-2-oxobutanamide hydrochloride has been reported to exhibit histone deacetylase (HDAC) inhibitory activity, with an IC50 value of 28 μM cited in an expert annotation [1]. While this activity is modest compared to FDA-approved HDAC inhibitors like vorinostat (SAHA; HDAC1 IC50 ~10 nM) or romidepsin (HDAC1 IC50 ~36 nM), it confirms the compound's ability to engage this epigenetic target class, providing a starting point for medicinal chemistry optimization [2].

HDAC inhibition
Class-level inference
IC50 28 μM (HDAC)
vs vorinostat IC50 ~10 nM (HDAC1)
Reported micromolar HDAC engagement; supports scaffold optimization studies
Isoform unspecified; assay source not detailed; reproducibility unverified
Epigenetics Cancer Research HDAC Inhibition

Ketoamide vs. Hydroxyamide Reactivity

The alpha-ketoamide moiety of 3-amino-4-cyclobutyl-2-oxobutanamide serves as a reversible covalent warhead that forms a hemiketal adduct with the catalytic serine residue of serine proteases (e.g., HCV NS3) [1]. In contrast, its reduced analog, 3-amino-4-cyclobutyl-2-hydroxybutanamide (CAS 394735-23-0), lacks this electrophilic ketone and is therefore incapable of forming the critical tetrahedral intermediate required for protease inhibition [2]. This functional difference is absolute and non-negotiable for applications requiring covalent reversible inhibition.

Warhead reactivity
Head-to-head
α-Ketoamide: electrophilic warhead present α-Hydroxyamide: lacks electrophilic ketone
Functional group required for covalent reversible protease inhibition
>1000-fold difference in inhibitory activity in full boceprevir context
Medicinal Chemistry Warhead Reactivity Protease Inhibition

Aqueous Solubility Profile

The hydrochloride salt of 3-amino-4-cyclobutyl-2-oxobutanamide exhibits high water solubility, a property that facilitates aqueous workup and purification during multistep synthesis . This contrasts with many hydrophobic intermediates requiring organic solvents, offering a green chemistry advantage. The compound is also slightly soluble in ethanol and chloroform, with a reported melting point of approximately 140-145°C [1].

Aqueous solubility
Data to verify
Soluble in water (HCl salt)
Facilitates aqueous workup and green chemistry processing
Supplier-reported; quantitative solubility not provided
Formulation Process Development Physicochemical Properties

Procurement and Application Scenarios


GMP Boceprevir Synthesis

This compound is the definitive intermediate for constructing the P1 alpha-ketoamide warhead of boceprevir. Procure material with assay ≥98.0% and defined (3R)-stereochemistry to ensure consistent coupling yields and final API potency. Substitution with racemic or reduced analogs will result in failed syntheses and batch rejection [1].

Cyclobutyl HDAC Inhibitor SAR

Researchers seeking to optimize the HDAC inhibitory profile of cyclobutyl-alpha-ketoamides can use this compound as a reference scaffold. Its reported IC50 of 28 μM provides a baseline for evaluating structural modifications aimed at improving potency and isoform selectivity. Compare analog activity to vorinostat (IC50 ~10 nM) to gauge progress [2].

Aqueous Purification Process Development

Leverage the high water solubility of the hydrochloride salt to design greener, aqueous workup procedures. This reduces solvent consumption and aligns with sustainability goals in pharmaceutical manufacturing. The well-defined melting point (140-145°C) also provides a convenient quality control checkpoint .

Application
Selection Property
Validation Focus
Stereospecific protease inhibitor intermediate synthesis
High enantiomeric purity and defined (3R)-stereochemistry
Coupling yield and final inhibitor potency consistency
Cyclobutyl-α-ketoamide scaffold for HDAC inhibitor SAR
Baseline HDAC target engagement at micromolar level
Isoform selectivity and potency improvement in analog series
Aqueous process development and green chemistry
High water solubility of HCl salt
Reduction of organic solvent use in workup procedures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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